molecular formula C23H26N4O B12919795 {1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol CAS No. 88300-46-3

{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol

Cat. No.: B12919795
CAS No.: 88300-46-3
M. Wt: 374.5 g/mol
InChI Key: DWAFAUHPWORYEJ-UHFFFAOYSA-N
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Description

(1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol: is a complex organic compound that features a triazine ring substituted with p-tolyl groups and a piperidine ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol typically involves multi-step organic reactionsThe piperidine ring is then attached through nucleophilic substitution reactions, and finally, the methanol group is introduced via reduction or other suitable methods .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce a variety of functional groups onto the triazine or piperidine rings .

Scientific Research Applications

Chemistry: In chemistry, (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine: Its triazine and piperidine moieties are known to interact with biological targets, making it a candidate for the development of pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In industry, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of catalysts and other functional materials .

Mechanism of Action

The mechanism of action of (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with biological molecules, while the piperidine ring can engage in ionic and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)ethanol
  • (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)propanol
  • (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)butanol

Uniqueness: The uniqueness of (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

CAS No.

88300-46-3

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

[1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl]methanol

InChI

InChI=1S/C23H26N4O/c1-16-3-7-19(8-4-16)21-22(20-9-5-17(2)6-10-20)25-26-23(24-21)27-13-11-18(15-28)12-14-27/h3-10,18,28H,11-15H2,1-2H3

InChI Key

DWAFAUHPWORYEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)CO)C4=CC=C(C=C4)C

Origin of Product

United States

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